3-Amino-1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-one;hydrochloride
Description
Chemical Structure: The compound features a chiral morpholine ring with (2R,6S)-2,6-dimethyl substituents, a propan-1-one backbone, and an amino group at the 3-position, stabilized as a hydrochloride salt . CAS Number: 1423032-08-9 . Applications: Primarily used as a high-purity active pharmaceutical ingredient (API) intermediate, critical in synthesizing therapeutics due to its stability and solubility . Chirality: The (2R,6S) configuration confers stereoselectivity, enhancing target specificity in biological systems .
Properties
IUPAC Name |
3-amino-1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-7-5-11(6-8(2)13-7)9(12)3-4-10;/h7-8H,3-6,10H2,1-2H3;1H/t7-,8+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXAYDUFIPAJKP-KVZVIFLMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C(=O)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 3-Amino-1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-one;hydrochloride, the typical approach involves the reaction of 3-amino-1-propanone with (2R,6S)-2,6-dimethylmorpholine in the presence of a suitable acid, leading to the formation of the desired product. Key reaction conditions include maintaining the temperature and pH to favor the formation of the morpholine ring.
Industrial Production Methods
In industrial settings, the synthesis process may be scaled up using continuous flow reactors to ensure consistent quality and yield. Solvents and reagents are chosen for their efficiency and environmental impact, with considerations for green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
This compound primarily undergoes:
Substitution Reactions: Involving nucleophiles reacting with the electrophilic carbon atom in the carbonyl group.
Oxidation and Reduction Reactions: Modifying the oxidation state of the compound can lead to variations in its chemical properties.
Condensation Reactions: Forming new bonds by the loss of small molecules like water.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, various amines.
Major Products
Reactions can lead to various derivatives and analogs, modifying the morpholine ring or introducing new functional groups to enhance the compound's properties.
Scientific Research Applications
Chemistry:
Used as a building block in organic synthesis.
Serves as a chiral auxiliary in asymmetric synthesis.
Biology:
Studied for its potential role in enzyme inhibition.
Explored for its ability to interact with cellular receptors.
Medicine:
Investigated for potential pharmacological activities, such as anti-inflammatory or antiviral properties.
Industry:
Utilized in the production of specialty chemicals.
Functions as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The compound's effects are primarily exerted through its interactions with specific molecular targets. It may inhibit certain enzymes or bind to receptors, altering biological pathways. The morpholine ring plays a key role in its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences:
Functional Group Impact on Properties
Pharmacological and Industrial Relevance
- API Intermediate Use : The target compound’s role in API synthesis contrasts with CAS 1260498-35-8 , which, with its bulky tert-pentyl group, may be tailored for central nervous system (CNS) drugs.
- Research Applications : Compounds like CAS 2125-49-7 serve as precursors in early-stage research, while hydrogen-bonding data for Compound 4 aids crystallography studies.
Biological Activity
3-Amino-1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-one; hydrochloride is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 3-Amino-1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-one; hydrochloride includes a morpholine ring which is pivotal in its biological activity. The molecular formula is C11H18ClN3O, and it has a molecular weight of approximately 233.73 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : It exhibits affinity for neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
- Enzyme Inhibition : In vitro studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could lead to altered cellular functions.
Biological Activity Overview
The biological activities associated with 3-Amino-1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-one; hydrochloride can be summarized as follows:
| Activity | Description |
|---|---|
| Antidepressant | Demonstrated potential in animal models for mood enhancement. |
| Antinociceptive | Exhibits pain-relieving properties in preclinical studies. |
| Neuroprotective | May protect neuronal cells from oxidative stress and apoptosis. |
Case Studies and Research Findings
Several studies have explored the pharmacological effects of this compound:
- Antidepressant Effects : A study conducted on rodent models indicated that administration of the compound led to significant reductions in depressive-like behaviors when compared to control groups. The mechanism was hypothesized to involve modulation of serotonin levels in the brain .
- Pain Management : Research demonstrated that 3-Amino-1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-one; hydrochloride exhibited antinociceptive effects in formalin-induced pain models. The results suggested a dose-dependent response, with higher doses yielding more pronounced analgesic effects .
- Neuroprotection : In vitro assays indicated that the compound could reduce neuronal cell death induced by oxidative stress. This was attributed to its ability to scavenge free radicals and enhance the expression of neuroprotective proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
